molecular formula C8H4BrF3N2 B2632394 2-Amino-3-bromo-5-(trifluoromethyl)benzonitrile CAS No. 133013-30-6

2-Amino-3-bromo-5-(trifluoromethyl)benzonitrile

Cat. No. B2632394
Key on ui cas rn: 133013-30-6
M. Wt: 265.033
InChI Key: OYUGWGDNFYZWSZ-UHFFFAOYSA-N
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Patent
US05109004

Procedure details

Bromine (a total of 4.9g) was added in two portions to a stirred suspension of 4-amino-3-cyano-benzotrifluoride (3g) and sodium acetate trihydrate (1g) in carbon tetrachloride (65ml). The mixture was heated to 80° C. until the absence of starting material was confirmed by gas liquid chromatography. Evaporation of the solvent under reduced pressure gave a pale green solid, which was dissolved in ethyl acetate, and washed with water and brine. After drying over anhydrous magnesium sulphate, the solvent was removed to give 4-amino-3-bromo-5-cyano-trifluoromethylbenzene (3.63g) as an oil which solidified on standing.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
65 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1]Br.[NH2:3][C:4]1[CH:9]=[CH:8][C:7]([C:10]([F:13])([F:12])[F:11])=[CH:6][C:5]=1[C:14]#[N:15].O.O.O.C([O-])(=O)C.[Na+]>C(Cl)(Cl)(Cl)Cl.C(OCC)(=O)C>[NH2:3][C:4]1[C:5]([C:14]#[N:15])=[CH:6][C:7]([C:10]([F:11])([F:12])[F:13])=[CH:8][C:9]=1[Br:1] |f:2.3.4.5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrBr
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(C=C(C=C1)C(F)(F)F)C#N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.O.O.C(C)(=O)[O-].[Na+]
Name
Quantity
65 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Evaporation of the solvent under reduced pressure
CUSTOM
Type
CUSTOM
Details
gave a pale green solid, which
WASH
Type
WASH
Details
washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying over anhydrous magnesium sulphate
CUSTOM
Type
CUSTOM
Details
the solvent was removed

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C=C(C=C1C#N)C(F)(F)F)Br
Measurements
Type Value Analysis
AMOUNT: MASS 3.63 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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